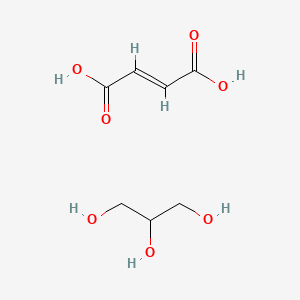
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- can be achieved through the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, including the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture, significantly influence the yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: Catalytic oxidative cyclocondensation of o-aminophenols to form 2-amino-3H-phenoxazin-3-ones.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as cerium-doped manganese oxide are used for oxidative cyclocondensation.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of phenoxazine, which exhibit unique properties suitable for different applications .
Wissenschaftliche Forschungsanwendungen
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- involves its interaction with molecular targets and pathways. It exhibits antiviral and antiproliferative activities by interfering with viral replication and cellular proliferation pathways . The exact molecular targets and pathways are still under investigation, but its structural properties suggest significant potential in these areas .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one
- 3-amino-1,4α-dihydro-4α-8-dimethyl-2H-phenoxazine-2-one
Uniqueness
3H-Phenoxazin-3-one, 7-amino-1,9-dimethyl- stands out due to its unique structural properties, which confer enhanced biological and material capabilities. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and potential for further research and development .
Eigenschaften
CAS-Nummer |
53669-97-9 |
|---|---|
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
7-amino-1,9-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c1-7-3-9(15)5-11-13(7)16-14-8(2)4-10(17)6-12(14)18-11/h3-6H,15H2,1-2H3 |
InChI-Schlüssel |
WZBUNYZYALKMCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=O)C=C3O2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


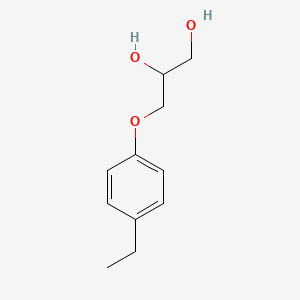
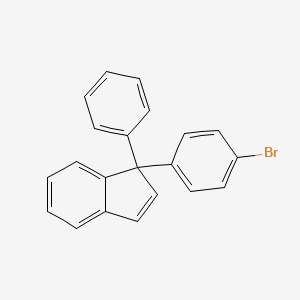
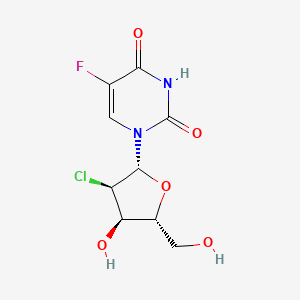

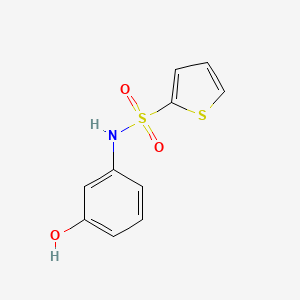
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
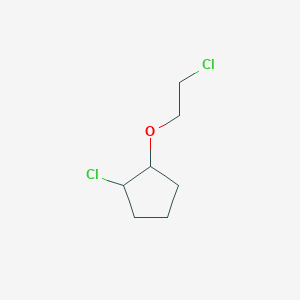
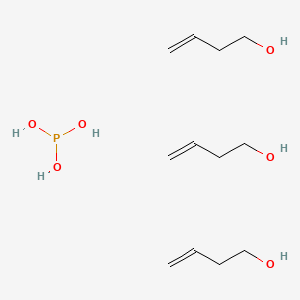
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
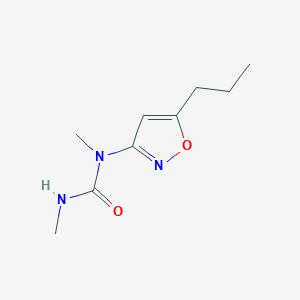
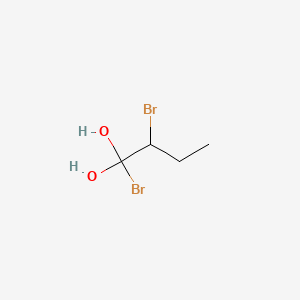
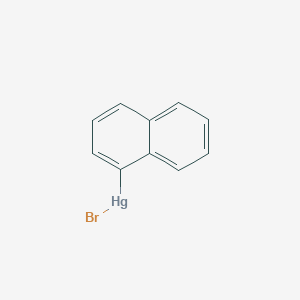
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
